molecular formula C10H15NO2S B2958719 4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole CAS No. 2176126-05-7

4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole

Cat. No.: B2958719
CAS No.: 2176126-05-7
M. Wt: 213.3
InChI Key: UJSIRBIYSARTIK-UHFFFAOYSA-N
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Description

4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,3-thiazole core, a privileged scaffold renowned for its diverse biological activities, substituted with a tetrahydropyran (oxane) methoxy group at the 2-position. The thiazole ring is a common pharmacophore in pharmaceuticals, and its derivatives are extensively studied for applications including anticonvulsant , antimicrobial , and anticancer agents . The incorporation of the tetrahydropyran moiety is a strategic modification often employed to influence the compound's physicochemical properties, potentially enhancing its metabolic stability and ability to cross biological membranes such as the blood-brain barrier . The specific research value of this compound lies in its potential as a key intermediate or a novel chemical entity for bioactivity screening. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of central nervous system (CNS)-active drugs, given that similar thiadiazole derivatives prevent abnormal neuronal firing via the GABAA pathway . Its structure presents distinct hydrogen bonding domains, electron-donor groups, and hydrophobic sites, which are critical features for interaction with biological targets . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-2-(oxan-4-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8-7-14-10(11-8)13-6-9-2-4-12-5-3-9/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSIRBIYSARTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of thiazole precursors and oxan-4-yl derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Table 1: Key Structural Features and Activities of Selected Thiazole Derivatives
Compound Name Substituents (Position) Key Biological Activity Reference
4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole 4-CH₃, 2-(oxan-4-ylmethoxy) Under investigation
4-Methyl-thiazole derivative (6a) 4-CH₃, 2-phenyl Superior in vitro inhibitory activity
4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-... 4-Br, 2-arylpyrazole Antimicrobial activity
2-(Trifluoromethyl)phenyl thiazole (9) 2-(CF₃-phenyl) Antioxidant (exceeds ascorbic acid)
4-Isopropyl-2-methylthiazole 4-CH(CH₃)₂, 2-CH₃ Fragrance/industrial applications
Key Observations:
  • 4-Methyl Substitution : The 4-methyl group (common in compounds like 6a) is associated with enhanced inhibitory activity, likely due to improved hydrophobic interactions and steric stabilization .
  • Position 2 Modifications :
    • The oxan-4-ylmethoxy group in the target compound introduces a bulky, oxygenated substituent, which may improve solubility compared to purely aromatic substituents (e.g., phenyl or bromophenyl groups in ).
    • In contrast, electron-withdrawing groups like trifluoromethyl (e.g., compound 9) enhance antioxidant activity but may reduce membrane permeability due to increased polarity .

Structure–Activity Relationship (SAR) Trends

  • Antimicrobial Activity: Thiazoles with halogenated aryl groups (e.g., 4-bromophenyl in ) exhibit strong antimicrobial properties, attributed to their ability to disrupt bacterial membranes. Methoxy and methyl groups on coumarin-thiazole hybrids (e.g., ) enhance antifungal activity, suggesting that the oxan-4-ylmethoxy group’s oxygen atoms could mimic these effects .
  • Enzyme Inhibition :

    • The 4-methyl-thiazole derivative (6a) outperforms 4-(2-thienyl)-thiazole derivatives in inhibitory assays, highlighting the importance of alkyl over aromatic substituents at position 4 .
    • Bulkier substituents (e.g., oxan-4-ylmethoxy) may interfere with binding in rigid enzyme pockets, as seen in trans-cyclohexyldiamine analogues, which lose activity due to steric hindrance .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight LogP PSA (Ų) Water Solubility
This compound 225.35* ~3.5 50.36 Moderate
4-Isopropyl-2-methylthiazole 155.26 2.97 41.13 Low
2-(Trifluoromethyl)phenyl thiazole 242.24 3.8 45.23 Low
4-Methyl-thiazole (6a) 165.23 2.5 35.10 Moderate

*Calculated based on structural analogues in .

  • However, its LogP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.

Biological Activity

4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their pharmacological potential, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a methoxy group and an oxane moiety. The thiazole core is crucial for its biological activity, as it can interact with various molecular targets.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. Research indicates that this compound exhibits activity against both bacterial and fungal strains.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.95 μg/mL
Escherichia coli3.91 μg/mL
Candida albicans4.01 μg/mL

These values suggest that the compound is effective against common pathogens, potentially making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. In vitro assays have demonstrated that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer).

Cell Line IC50 (μM)
MCF-75.30 ± 0.25
HT-296.10 ± 0.30

The compound's mechanism may involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

Anticonvulsant Activity

Thiazoles have also been investigated for their anticonvulsant properties. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits in seizure disorders.

Structure–Activity Relationship (SAR)

The biological activity of thiazoles is significantly influenced by their structural features. SAR studies indicate that:

  • Substitution Patterns : The presence of electron-donating groups (e.g., methoxy) enhances activity against microbial strains.
  • Ring Modifications : Modifications on the thiazole ring can affect potency; for instance, substituents at the 2-position can lead to enhanced anticancer activity.
  • Linker Variations : The oxane moiety contributes to the overall stability and bioavailability of the compound .

Case Studies

Recent research has highlighted several case studies involving thiazole derivatives:

  • In Vitro Studies : A study demonstrated that a series of thiazole derivatives showed promising results against resistant strains of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
  • Combination Therapies : Investigations into combination therapies using thiazoles with established antibiotics have shown synergistic effects, enhancing efficacy against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Methyl-2-[(oxan-4-yl)methoxy]-1,3-thiazole?

  • Methodological Answer : The synthesis typically involves coupling a tetrahydropyranylmethoxy group to the thiazole core. Key steps include:

  • Solvent Selection : Polar aprotic solvents like DMSO or ethanol are effective for nucleophilic substitution reactions (e.g., oxan-4-ylmethoxy group introduction) .
  • Catalysts : Use of coupling agents such as EDCI/HOBt with TEA for amide or ester bond formation in related thiazole derivatives .
  • Reflux Conditions : Refluxing at 80–100°C for 4–18 hours ensures completion, followed by purification via recrystallization (water-ethanol mixtures) or column chromatography .
  • Example Protocol : React 4-methyl-2-hydroxy-1,3-thiazole with (oxan-4-yl)methyl bromide in DMSO/K₂CO₃ under nitrogen, reflux for 12 hours, and purify via silica gel chromatography .

Q. How can structural verification of this compound be performed?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • ¹H/¹³C-NMR : Confirm substitution patterns (e.g., thiazole C-2 methoxy resonance at δ 3.5–4.5 ppm; tetrahydropyranyl protons at δ 1.5–4.0 ppm) .
  • FT-IR : Look for C-O-C stretches (~1100 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .
  • Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., deviations <0.3% indicate purity) .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental spectral data be resolved?

  • Methodological Answer :

  • Data Cross-Validation : Use multiple techniques (e.g., 2D NMR, high-resolution mass spectrometry) to confirm ambiguous signals. For example, NOESY can clarify stereochemistry in tetrahydropyranyl groups .
  • Computational Adjustments : Re-optimize DFT calculations using solvent models (e.g., PCM for DMSO) to better match experimental NMR shifts .
  • Case Study : In related thiazoles, deviations in elemental analysis (e.g., C: +0.5%, N: -0.2%) were resolved by repeating combustion analysis under inert atmosphere .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer :

  • Reagent Purity : Use freshly distilled (oxan-4-yl)methyl halides to avoid hydrolysis byproducts .
  • Temperature Control : Lower reaction temperatures (0–25°C) reduce side reactions like over-alkylation .
  • Workup Adjustments : Acid-base extraction (e.g., 1M HCl wash) removes unreacted starting materials, while fractional crystallization isolates the target compound .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological studies?

  • Methodological Answer :

  • Derivatization : Introduce substituents at the thiazole C-4 or tetrahydropyranyl positions (e.g., halogenation, hydroxylation) to assess bioactivity changes .
  • Docking Studies : Use software like AutoDock to model interactions with target proteins (e.g., kinase inhibitors). For example, thiazole derivatives showed binding affinity to ATP pockets in cancer targets .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to correlate structural modifications with activity .

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